(1R,2S)-1-(4-Nitrophenyl)-2-aminopropane-1,3-diol
CAS No.: 2792-51-0
Cat. No.: VC2320786
Molecular Formula: C9H12N2O4
Molecular Weight: 212.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2792-51-0 |
|---|---|
| Molecular Formula | C9H12N2O4 |
| Molecular Weight | 212.2 g/mol |
| IUPAC Name | (1R,2S)-2-amino-1-(4-nitrophenyl)propane-1,3-diol |
| Standard InChI | InChI=1S/C9H12N2O4/c10-8(5-12)9(13)6-1-3-7(4-2-6)11(14)15/h1-4,8-9,12-13H,5,10H2/t8-,9+/m0/s1 |
| Standard InChI Key | OCYJXSUPZMNXEN-DTWKUNHWSA-N |
| Isomeric SMILES | C1=CC(=CC=C1[C@H]([C@H](CO)N)O)[N+](=O)[O-] |
| SMILES | C1=CC(=CC=C1C(C(CO)N)O)[N+](=O)[O-] |
| Canonical SMILES | C1=CC(=CC=C1C(C(CO)N)O)[N+](=O)[O-] |
Introduction
(1R,2S)-1-(4-Nitrophenyl)-2-aminopropane-1,3-diol is a specific stereoisomer of the compound 2-amino-1-(4-nitrophenyl)propane-1,3-diol. This compound belongs to the class of diols, with additional amino and 4-nitrophenyl substituents at positions 2 and 1, respectively. It is a chiral molecule, meaning it has a non-superimposable mirror image, which is crucial for its chemical and biological properties.
Molecular Formula and Weight
Synthesis
The synthesis of (1R,2S)-1-(4-Nitrophenyl)-2-aminopropane-1,3-diol typically involves asymmetric synthesis methods to achieve the desired stereochemistry. This might include the use of chiral catalysts or starting materials.
Applications
The applications of this compound are not extensively documented, but similar compounds are used in pharmaceutical research and as intermediates in organic synthesis. The presence of both amino and hydroxyl groups makes it a versatile building block for further chemical modifications.
Biological Activity
While specific biological activity data for (1R,2S)-1-(4-Nitrophenyl)-2-aminopropane-1,3-diol is limited, compounds with similar structures can exhibit biological properties due to their functional groups. The nitrophenyl group, for instance, can influence interactions with biological targets.
Comparison with Other Stereoisomers
| Stereoisomer | Configuration | Molecular Weight (g/mol) | Specific Optical Rotation |
|---|---|---|---|
| (1R,2R) | (1R,2R) | 212.20 | Not specified for this isomer |
| (1S,2S) | (1S,2S) | 212.20 | +29° to +33° (20°C, 589 nm) |
| (1R,2S) | (1R,2S) | 212.20 | Not specified for this isomer |
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